molecular formula C6H3AgN3O7+ B12436444 Picric Acid (Silver)

Picric Acid (Silver)

Cat. No.: B12436444
M. Wt: 336.97 g/mol
InChI Key: TYTYIUANSACAEM-UHFFFAOYSA-N
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Description

Picric Acid (Silver), often referred to as silver picrate, is a chemical compound with significant utility in advanced research, particularly in the development of sensitive detection methodologies. Its primary research value lies in the field of colorimetric sensing, where it is employed to detect and quantify various analytes. One prominent application is its use in the trace-level sensing of hazardous environmental pollutants. Research demonstrates that silver nanoparticles modified with specific capping agents can utilize picric acid for nanomolar-level detection, offering a rapid and highly sensitive method for identifying this contaminant in environmental samples . The mechanism of action in such sensors is often based on the distinct color change that occurs due to interactions between the picric acid and the target analyte, which can be measured using UV-Vis spectroscopy. Furthermore, picric acid (silver) has been innovatively applied in biomedical diagnostics. It can function as a probe for the colorimetric sensing of creatinine in complex biological matrices, including human blood and cerebrospinal fluid. This application provides a selective alternative to traditional methods like Jaffe's reaction, minimizing interference from other blood constituents such as bilirubin and urea . The compound itself, picric acid, is the 2,4,6-trinitrophenol derivative known for its explosive properties and bitter taste, and it forms salts with metals such as silver . This product is intended For Research Use Only (RUO) and must be handled by qualified professionals in appropriately equipped laboratories.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3AgN3O7+

Molecular Weight

336.97 g/mol

IUPAC Name

silver;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.Ag/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h1-2,10H;/q;+1

InChI Key

TYTYIUANSACAEM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].[Ag+]

Origin of Product

United States

Synthetic Methodologies for Silver Picrate and Analogous Compounds

Classical Precipitation and Recrystallization Techniques for Silver Picrate (B76445) Synthesis

The primary method for synthesizing silver picrate is through a straightforward precipitation reaction, also known as a salt metathesis or double displacement reaction. This technique leverages the low solubility of silver picrate in water to drive the reaction to completion. The typical synthesis involves reacting an aqueous solution of a soluble silver salt, most commonly silver nitrate (B79036) (AgNO₃), with a solution of picric acid (2,4,6-trinitrophenol) or a soluble picrate salt, such as sodium picrate.

The reaction can be represented as follows: AgNO₃(aq) + C₆H₂(NO₂)₃OH(aq) → AgC₆H₂(NO₂)₃O(s) + HNO₃(aq)

Upon mixing the reactant solutions, yellow crystals of silver picrate precipitate out of the solution. The solid product can then be isolated by filtration. For purification, recrystallization is employed. Given that silver picrate is sparingly soluble in water and alcohol but insoluble in ether and chloroform, a suitable solvent system can be selected to dissolve the crude product at an elevated temperature and allow it to crystallize upon cooling, leaving more soluble impurities in the mother liquor. researchgate.netrsc.orgnih.gov A patent has also described the high solubility of silver picrate in specific organic solvents like the monoethyl ethers of ethylene (B1197577) glycol and diethylene glycol, which can be utilized for both synthesis via metathetical reactions and for purification. google.com

The quality, yield, and crystalline nature of the silver picrate product are highly dependent on the reaction conditions. The process of optimizing these parameters is crucial for achieving controlled crystallization and desired product specifications. researchgate.net Key parameters that are manipulated include temperature, reactant concentration, pH, and the rate of mixing.

Temperature: Temperature influences both the solubility of silver picrate and the kinetics of the nucleation and crystal growth processes. researchgate.net Conducting the precipitation at different temperatures can affect the particle size and morphology of the resulting crystals. Generally, slower cooling rates during recrystallization favor the formation of larger, more well-defined crystals.

Concentration: The concentration of the silver nitrate and picric acid solutions directly impacts the supersaturation of the solution, which is the driving force for precipitation. Higher concentrations can lead to rapid precipitation and the formation of smaller, potentially less pure, crystals. Systematic variation of reactant concentrations is a key strategy to control crystal size.

pH: The pH of the reaction medium can influence the protonation state of picric acid. Ensuring the pH is appropriate for the formation of the picrate anion is important for maximizing the yield of the silver salt.

Mixing Rate: The rate at which the reactant solutions are mixed can affect the homogeneity of the supersaturation in the reaction vessel. Slow, controlled addition with vigorous stirring can promote uniform crystal growth and prevent the formation of amorphous precipitates.

The optimization of these parameters is often performed systematically to find the ideal conditions for producing high-purity silver picrate with a specific crystal size and morphology.

Table 1: Key Parameters for Optimization of Silver Picrate Crystallization

ParameterEffect on CrystallizationOptimization Strategy
Temperature Influences solubility, nucleation, and crystal growth rates.Varying reaction temperature; controlled cooling profiles for recrystallization.
Concentration Affects the degree of supersaturation and particle size.Systematic variation of silver nitrate and picric acid concentrations.
pH Determines the speciation of picric acid in solution.Adjustment and control of the pH of the reaction mixture.
Mixing Rate Impacts the homogeneity of supersaturation and crystal uniformity.Controlled addition of reactants with efficient stirring.

Achieving high purity is essential for the reliable study and use of silver picrate. The primary purification technique is recrystallization. rsc.orgrsc.org The choice of solvent is critical and is based on the principle that the compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature.

For silver picrate, its known solubility profile guides the selection of appropriate solvents. researchgate.netnih.gov Water can be used, but its low solubility requires large volumes. google.com Organic solvents or mixed-solvent systems, such as ethanol-water mixtures, are often employed to achieve better solubility characteristics for recrystallization. youtube.com The process involves dissolving the crude silver picrate in a minimal amount of a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of silver picrate decreases, leading to the formation of purer crystals, while impurities remain dissolved in the solvent.

The purification process typically involves these steps:

Selection of a suitable solvent: Based on solubility data, a solvent is chosen that provides a significant difference in solubility between hot and cold conditions.

Dissolution: The impure silver picrate is dissolved in the minimum amount of the boiling solvent to create a saturated solution.

Filtration (optional): If insoluble impurities are present, a hot filtration step can be performed.

Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed, promoting the growth of large, high-purity crystals.

Isolation: The purified crystals are collected by vacuum filtration.

Washing: The crystals are washed with a small amount of cold solvent to remove any residual mother liquor.

Drying: The crystals are dried to remove the solvent.

Repeating the recrystallization process can further enhance the purity of the final product.

Targeted Synthesis of Silver(I) Picrate Complexes with Specific Ligands

Beyond the simple salt, silver(I) ions can form a vast array of coordination complexes with various ligands. The synthesis of silver(I) picrate complexes involves the reaction of silver picrate, or a precursor mixture of a silver salt and picric acid, with ligands containing donor atoms such as nitrogen, phosphorus, oxygen, or sulfur. The picrate anion in these complexes can either be a non-coordinating counter-ion or be involved in the coordination sphere of the silver(I) center.

The synthetic approach generally involves mixing stoichiometric amounts of the silver salt and the ligand in a suitable solvent. The resulting complex may precipitate directly from the solution or be isolated by slow evaporation of the solvent. For example, reacting silver nitrate with a ligand like 1,3-bis(1,2,4-triazol-1-yl)adamantane in methanol (B129727) yields a coordination polymer. nih.gov A similar strategy could be employed using silver picrate, or by performing an anion exchange reaction after the initial complex formation. The synthesis of silver(I) complexes with phosphine (B1218219) ligands often involves reacting a silver salt like AgBF₄ with the phosphine ligand in a solvent like acetonitrile. nih.gov

The formation of complex silver(I) picrate structures, including coordination polymers, is governed by the principles of molecular self-assembly and crystal engineering. mdpi.comiucr2017.org The final architecture is directed by the coordination preferences of the silver(I) ion, the geometry and functionality of the organic ligands, and the nature of the counter-ion (in this case, picrate). nih.gov

Key design principles include:

Ligand Geometry: The shape, size, and number and placement of donor atoms on the ligand dictate how it can bridge multiple metal centers. Rigid ligands often lead to more predictable and robust frameworks, while flexible ligands can result in a variety of conformations and structures. nih.gov

Metal Coordination Sphere: Silver(I) has a d¹⁰ electronic configuration and exhibits flexible coordination geometries, including linear, trigonal, and tetrahedral, with coordination numbers typically ranging from two to four. researchgate.netresearchgate.net This flexibility allows for the formation of diverse structural motifs.

Solvent Effects: The solvent can influence the self-assembly process by competing for coordination sites on the metal ion or through solvophobic/solvophilic interactions that direct the packing of the complex molecules.

By carefully selecting the ligand and reaction conditions, it is possible to direct the self-assembly process to form discrete molecules, one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. rsc.orgrsc.orgrsc.org

Achieving stereochemical control in the synthesis of coordination complexes is a fundamental goal in supramolecular chemistry. For silver(I), its filled d-shell results in no inherent crystal field stabilization energy, leading to a general lack of strong stereochemical preference. researchgate.netresearchgate.net However, stereoisomerism (both geometric and optical) is possible in silver(I) complexes depending on the coordination geometry and the nature of the ligands. ntu.edu.sg

Stereochemical control can be exerted through the use of chiral ligands. When a chiral ligand coordinates to a silver(I) center, it can induce the formation of a chiral complex. The synthesis of enantiomerically pure complexes often requires the use of enantiopure ligands. For instance, chiral phosphoramidite (B1245037) or BINAP ligands have been used to generate chiral silver(I) catalysts for enantioselective reactions. nih.gov The synthesis of chiral silver nanoparticles has also been demonstrated using chiral biomolecules like mucin glycoproteins as templates. rsc.org

In the context of silver(I) picrate complexes, the introduction of chiral ligands would be the primary strategy for inducing chirality. The bulky picrate anion might also play a secondary role in influencing the steric environment around the metal center, potentially affecting the diastereoselectivity in the formation of complexes with certain chiral ligands.

Preparation of Isotopic Variants for Mechanistic Elucidation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms, tracing the fate of molecules in complex systems, and studying molecular structures. The preparation of isotopic variants of silver picrate would involve incorporating stable isotopes such as ¹³C, ¹⁵N, or ¹⁰⁷Ag/¹⁰⁹Ag into the molecule.

The synthesis would require starting from isotopically labeled precursors.

¹³C or ¹⁵N Labeling: To label the picrate anion, one would need to start with isotopically labeled phenol (B47542) or benzene. The synthesis of picric acid involves the nitration of phenol. youtube.comderpharmachemica.comresearchgate.net Therefore, starting with ¹³C-labeled phenol would result in a ¹³C-labeled picrate ring. Similarly, using nitric acid prepared from a ¹⁵N-labeled source (e.g., K¹⁵NO₃) for the nitration step would introduce ¹⁵N into the nitro groups of the picrate. General methods for synthesizing ¹³C and ¹⁵N labeled organic molecules are well-established. nih.govrsc.orgnih.govresearchgate.net

Silver Isotope Labeling: To label the cation, one would use an isotopically enriched silver salt. Silver has two stable isotopes, ¹⁰⁷Ag and ¹⁰⁹Ag. Syntheses using silver nitrate enriched in either ¹⁰⁷Ag or ¹⁰⁹Ag are feasible. For example, isotopically labeled silver nanoparticles have been synthesized by reducing an isotopically enriched silver nitrate solution. researchgate.netrsc.org This enriched silver nitrate can be prepared by dissolving the isotopically enriched silver metal in nitric acid. researchgate.net

Once the labeled precursor (either the picrate source or the silver salt) is prepared, the synthetic procedures described in section 2.1 would be followed to produce the isotopically labeled silver picrate. These labeled compounds could then be used in spectroscopic studies (e.g., NMR for ¹³C and ¹⁵N, or mass spectrometry for all isotopes) to probe reaction pathways or molecular dynamics.

Structural Elucidation and Solid State Chemistry of Silver Picrate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of silver picrate (B76445) and its derivatives using SCXRD has provided a wealth of detailed structural information.

SCXRD studies have successfully characterized the primary crystalline form of anhydrous silver picrate. It has been established that this compound crystallizes in the monoclinic system. The systematic absences observed in the diffraction data uniquely identify the space group as P2₁/c, a common centrosymmetric space group. The unit cell parameters, which define the dimensions and shape of the fundamental repeating unit of the crystal lattice, have been precisely determined. These parameters are critical for indexing the crystal faces and understanding the packing density.

Table 1: Crystallographic Data for Anhydrous Silver Picrate (Click to expand)
ParameterValueReference
Chemical FormulaC₆H₂AgN₃O₇
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.038(2)
b (Å)13.621(3)
c (Å)5.811(1)
β (°)102.16(3)
Volume (ų)775.3(3)
Z (Formula units per cell)4

The coordination environment of the silver(I) cation is a defining feature of the silver picrate structure. Each Ag(I) ion is coordinated by oxygen atoms from neighboring picrate anions. Specifically, the silver center is bonded to the phenolic oxygen atom of one picrate ligand and to oxygen atoms from the ortho-nitro groups of two different adjacent picrate ligands. This results in a three-coordinate, T-shaped geometry around the silver(I) ion. The Ag-O bond distances vary, with the bond to the phenolic oxygen being significantly shorter and stronger than the bonds to the nitro group oxygens, reflecting the higher negative charge density on the phenoxide.

Table 2: Selected Bond Lengths and Angles for Silver Picrate (Click to expand)
Bond / AngleValueDescriptionReference
Ag-O(1)2.213(4) ÅBond to phenolic oxygen
Ag-O(2A)2.483(5) ÅBond to ortho-nitro oxygen
Ag-O(6A)2.531(5) ÅBond to ortho-nitro oxygen
O(1)-Ag-O(2A)141.6(2)°Angle defining the T-shape
O(1)-Ag-O(6A)117.4(2)°Angle defining the T-shape
O(2A)-Ag-O(6A)85.5(1)°Angle between nitro-oxygen bonds

Beyond the primary coordination bonds, the solid-state structure of silver picrate is stabilized by a combination of weaker intermolecular forces.

Argentophilic Interactions: A key feature in the crystal packing is the presence of argentophilic (Ag···Ag) interactions. These are weak, attractive forces between closed-shell Ag(I) ions, occurring at distances shorter than the sum of their van der Waals radii (~3.44 Å). In the anhydrous structure, adjacent silver ions form centrosymmetric dimeric units, [Ag₂], with an Ag···Ag separation of approximately 3.056 Å[3, 8]. This interaction is crucial in linking the primary coordination units into a higher-order structure.

Hydrogen Bonding Networks: In anhydrous silver picrate, traditional hydrogen bonding is absent due to the lack of donor protons. However, in its hydrated form, silver picrate monohydrate, an extensive hydrogen bonding network is established. The water molecule acts as a hydrogen bond donor to the oxygen atoms of the nitro and phenoxide groups of the picrate anions and may also coordinate to the silver ion, fundamentally altering the supramolecular assembly.

The combination of Ag-O coordination bonds, argentophilic interactions, and π-π stacking interactions between the electron-deficient picrate rings gives rise to a complex and robust supramolecular architecture. The [Ag₂(picrate)₂] dimeric units, formed via Ag-O coordination and Ag···Ag interactions, act as fundamental building blocks. These dimers are further linked into one-dimensional polymeric chains or two-dimensional layers. The aromatic picrate rings arrange in offset parallel or herringbone patterns, facilitating π-π stacking interactions that contribute significantly to the cohesion and stability of the crystal lattice. This layered structure, with alternating inorganic (Ag···Ag) and organic (picrate) domains, is a characteristic feature of its solid-state chemistry[4, 5].

Polymorphism and Pseudopolymorphism Studies

The ability of a compound to exist in more than one crystalline form is known as polymorphism. When the different forms are a result of the inclusion of solvent molecules (like water) into the crystal lattice, it is termed pseudopolymorphism. Silver picrate exhibits pseudopolymorphism, with both an anhydrous form and a stable monohydrate being well-characterized.

Research has identified at least two distinct, stable crystalline forms of silver picrate: an anhydrous form and a monohydrate. These forms can be obtained under different crystallization conditions (e.g., solvent, temperature).

Anhydrous Silver Picrate: As detailed in section 3.1, this form crystallizes in the monoclinic P2₁/c space group. Its structure is dominated by direct T-shaped Ag-O coordination and significant Ag···Ag interactions forming [Ag₂] dimers[9, 11].

Table 3: Comparison of Anhydrous and Monohydrate Forms of Silver Picrate (Click to expand)
PropertyAnhydrous Silver PicrateSilver Picrate Monohydrate
ClassificationAnhydrous FormPseudopolymorph (Hydrate)
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/cPī
Key InteractionDirect Ag···Ag argentophilic interaction (~3.06 Å)Extensive O-H···O hydrogen bonding via water molecule
Ag(I) CoordinationThree-coordinate, T-shaped (1 phenoxide-O, 2 nitro-O)Altered coordination, often involving the water molecule
Reference, ,

Investigation of Solid-State Transformations and Phase Transitions

Solid-state transformations, which involve changes in the crystal structure without a change in the chemical composition, are crucial in understanding the stability and potential phase behavior of energetic materials like silver picrate. unina.it Such transformations can be triggered by external stimuli like temperature and pressure.

Detailed studies on the solid-state transformations and phase transitions of silver picrate are not extensively documented in publicly available literature. However, insights can be drawn from the behavior of related compounds and general principles of solid-state chemistry. For instance, thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are pivotal in identifying phase transitions. uitm.edu.mymdpi.com For silver-containing composites, DSC can reveal glass transitions and melting points, while TGA indicates thermal stability and decomposition temperatures. uitm.edu.mymdpi.com In a study on silver nanoparticles, a dominant weight loss was observed between 200 and 300°C, accompanied by an exothermic peak in the DTA curve, attributed to crystallization. nih.gov While this pertains to nanoparticles, it highlights the potential for thermally induced solid-state changes in silver-containing materials.

The thermal decomposition of silver picrate has been noted to yield silver metal, suggesting a solid-state redox reaction upon heating. researchgate.net Furthermore, polymorphism, the existence of multiple crystalline forms, has been reported for potassium picrate, a closely related salt. researchgate.net This indicates that silver picrate may also exhibit polymorphism, with different crystalline forms possessing varying stabilities and sensitivities. The study of clopidogrel-picrate revealed two pseudopolymorphic forms, with their formation being influenced by the crystallization solvent. espublisher.commdpi.com This underscores the importance of crystallization conditions in determining the final solid-state structure.

Table 1: Thermal Analysis Data for Related Silver-Containing Materials

MaterialTechniqueObserved Transition/DecompositionTemperature (°C)Reference
Silver NanoparticlesTGA/DTAWeight Loss / Crystallization200-300 nih.gov
PDMS-OH/Ag (60%)DSCGlass Transition (Tg)~178 uitm.edu.my
PDMS-OH/Ag (60%)TGAOnset of Decomposition~466 uitm.edu.my
L-valinium picrateTGA/DSCMelting Point269 mdpi.com

This table presents data for related materials to infer the potential thermal behavior of silver picrate due to a lack of specific data for the compound itself.

Impact of Crystallization Conditions on Polymorphic Outcome

The conditions under which a compound is crystallized from a solution play a critical role in determining which polymorphic form is obtained. mdpi.com Key parameters include the choice of solvent, temperature, cooling rate, and the presence of impurities. The phenomenon where different polymorphs are obtained by using different solvents is known as solvatomorphism. mdpi.com

For picrate salts, the solvent has been shown to be a determining factor in the resulting crystal structure. For example, two polymorphic forms of S(+)clopidogrel-picrate were identified, with one form incorporating ethanol (B145695) into its crystal lattice, while the other was solvent-free. espublisher.commdpi.com This demonstrates that the solvent can not only influence which polymorph crystallizes but can also become an integral part of the crystal structure, forming a solvate.

The crystallization of different polymorphs is governed by both thermodynamic and kinetic factors. unina.it One polymorph may be thermodynamically more stable under certain conditions, while another may be kinetically favored, meaning it forms faster. rsc.org By carefully controlling the crystallization conditions, it is possible to selectively produce a desired polymorph. For instance, in the case of potassium picrate, different polymorphic forms (Types A and B) were obtained depending on the solvent system and temperature. researchgate.net

While specific studies detailing the influence of various solvents and crystallization conditions on the polymorphic outcomes of silver picrate are scarce, the general principles observed for other picrate salts and polymorphic compounds are applicable. It is reasonable to infer that variations in solvents (e.g., water, ethanol, acetone) and crystallization temperatures would likely lead to different crystalline forms of silver picrate, potentially with different stabilities and sensitivities. mdpi.comresearchgate.net

Spectroscopic Investigations for Structural and Electronic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of silver picrate. These methods provide detailed information about functional groups, bonding, and electronic transitions within the compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Lattice Dynamics

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within the picrate anion and understanding the interactions between the cation and anion in the crystal lattice. taylorandfrancis.com The two techniques are often complementary; vibrations that are strong in IR may be weak in Raman, and vice versa. mdpi.com

The FT-IR and Raman spectra of picrate salts are characterized by bands corresponding to the vibrations of the nitro groups (NO₂), the aromatic ring (C-C, C-H), and the phenolate (B1203915) C-O bond. researchgate.netnih.govjournals.co.za The positions of these bands can be influenced by the nature of the cation and the crystal packing.

In various picrate salts, the asymmetric and symmetric stretching vibrations of the NO₂ groups are typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.netwiley-vch.de The C-O stretching vibration of the phenolate group is another key indicator, often appearing around 1438 cm⁻¹. researchgate.net The presence of silver ions interacting with the picrate anion would likely cause shifts in these vibrational frequencies compared to picric acid or other picrate salts, reflecting the specific coordination environment in the solid state. For instance, in a silver picrate complex with sulphamethoxazole, the disappearance of the N-H stretching bands and shifts in the NO₂ bands indicated complex formation. wiley-vch.de

Raman spectroscopy is particularly useful for studying low-frequency lattice vibrations, which provide information about the crystal structure and intermolecular interactions. It is also highly sensitive to homo-nuclear bonds, such as the C=C bonds within the aromatic ring of the picrate anion. taylorandfrancis.com

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Picrate-Containing Compounds

Functional GroupVibrational Mode3,5-diethyl-2r,6c-di(4-chlorophenyl) piperidin-4-one picrate researchgate.netAcetamidinium picrate journals.co.zaSulphamethoxazole-picric acid complex wiley-vch.de
N-HStretching3429-3474, 3380
Aromatic C-HStretching3167-3074--
NO₂Asymmetric Stretching1559, 1491~15501550
C=CStretching1628--
NO₂Symmetric Stretching1364, 1337, 1304~13401330
C-OStretching1438--
C-NStretching1089--

This table provides a comparison of vibrational frequencies from different picrate salts to illustrate the typical ranges for key functional groups.

Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule. While solution NMR provides information about the molecule's structure in a dissolved state, solid-state NMR is crucial for characterizing the compound in its crystalline form.

Solution NMR: ¹H and ¹³C NMR spectra of picrate salts in solution can confirm the structure of the picrate anion. researchgate.net In ¹H NMR spectra of picrate salts dissolved in solvents like DMSO-d₆, the aromatic protons of the picrate ring typically appear as a singlet at around 8.6 ppm. researchgate.netpsu.edu The chemical shifts of protons on the cation will also be observed, providing a complete picture of the compound in solution. Studies on chiral ammonium (B1175870) picrates have used ¹H NMR to investigate aggregation states, such as monomer-dimer equilibria, in solution. mdpi.com

Solid-State NMR: Solid-state NMR, particularly ¹³C and ¹⁰⁹Ag NMR, can provide invaluable information about the structure and polymorphism of silver picrate. rsc.orgresearchgate.net ¹³C solid-state NMR can distinguish between different crystalline forms (polymorphs) as the carbon atoms in different local environments will have different chemical shifts. researchgate.netcopernicus.orgrsc.org For other metal-organic frameworks, ¹³C solid-state NMR has been used to probe structural changes upon interaction with solvents. researchgate.net

Table 3: Representative ¹H NMR Chemical Shifts (ppm) for Picrate Salts in Solution

CompoundSolventPicrate Ring Protons (δ, ppm)Cation Protons (δ, ppm)Reference
3,5-diethyl-2r,6c-di(4-chlorophenyl) piperidin-4-one picrateDMSO-d₆8.60 (s, 2H)9.46 (d, 1H), 10.09 (d, 1H), 7.49-7.71 (m, 8H), etc. researchgate.net
Pyridine-4-carbaldoxime picrateAcetone-d₆8.76 (s, 2H)11.90 (s, 1H), 8.98 (d, 2H), 8.46 (s, 1H), 8.27 (d, 2H) researchgate.net
(R)-α-methylbenzylammonium picrate(CD₃)₂CO-Aliphatic signals observed mdpi.com

This table showcases typical ¹H NMR data for the picrate anion and associated cations in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Monitoring

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying highly conjugated systems like the picrate anion. The spectrum of silver picrate is expected to be dominated by the absorption bands of the picrate moiety.

In solution, picrate salts typically exhibit strong absorption bands in the UV region, corresponding to π → π* transitions within the aromatic ring and n → π* transitions involving the nitro groups. psu.edupsu.edu The position and intensity of these bands can be influenced by the solvent and by complexation. For example, the UV-Vis spectrum of a ligand-metal picrate complex can show significant shifts in wavelength compared to the free ligand and the metal picrate, allowing for the determination of complex formation and stability constants. psu.edu The interaction of silver nanoparticles with various metal ions has also been monitored by changes in the UV-Vis absorption spectrum. journals.co.za

In the solid state, diffuse reflectance UV-Vis spectroscopy can be used to characterize the electronic properties of silver picrate. The absorption profile provides information about the electronic band structure of the material. For silver nanoparticles, a surface plasmon resonance band is typically observed in the visible region (around 400-500 nm), the position of which is sensitive to particle size, shape, and the surrounding medium. taylorandfrancis.comresearchgate.net While bulk silver picrate would not exhibit a plasmon resonance in the same way, its solid-state UV-Vis spectrum would be informative of the electronic interactions within the crystal lattice. The electronic absorption spectra of silver picrate in various solvents or in the solid state can reveal modifications to the electronic structure upon complexation or due to solid-state packing effects. wiley-vch.de

Theoretical and Computational Chemistry of Silver Picrate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system. For a high-energy material like silver picrate (B76445), these calculations can reveal the distribution of electrons, the nature of chemical bonds, and the molecule's inherent stability.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. arxiv.org It is particularly effective for determining the ground state properties by calculating the total energy of the system as a function of the electron density. nih.gov For silver picrate, DFT calculations can predict its optimized molecular geometry, vibrational frequencies, and thermodynamic stability. rsc.orgresearchgate.net

DFT studies on related aromatic nitro compounds and metal complexes provide a framework for understanding silver picrate. mdpi.com Such calculations would focus on optimizing the coordinates of the silver ion relative to the picrate anion to find the lowest energy conformation. Key structural parameters, such as the Ag-O bond length and the geometry of the picrate ring, are critical outputs. Van der Waals interactions are often included in calculations for molecular solids to accurately predict their structure and stability. researchgate.net

Table 1: Predicted Ground State Properties of Silver Picrate from DFT Calculations This table presents hypothetical but expected values based on DFT studies of similar compounds, as direct computational studies on silver picrate are limited.

Property Predicted Value/Description Significance
Optimized Geometry The silver ion (Ag⁺) is coordinated to the phenolic oxygen of the picrate anion. There may be secondary interactions with the ortho-nitro group oxygens. Determines the most stable three-dimensional structure of the molecule.
Ag-O Bond Length ~2.2 - 2.4 Å Indicates the strength and nature of the primary interaction between the silver cation and the picrate anion.
C-N Bond Lengths ~1.45 - 1.49 Å Shorter C-N bonds can indicate higher bond dissociation energies, which is relevant to decomposition initiation.
N-O Bond Lengths ~1.21 - 1.23 Å Reflects the electronic environment of the nitro groups, which are key to the energetic nature of the compound.
Total Energy A large negative value (in Hartrees) Represents the stability of the molecule at 0 Kelvin. Can be used to calculate the heat of formation.

| Vibrational Frequencies | Characteristic frequencies for N-O stretching (~1500-1600 cm⁻¹ and ~1300-1350 cm⁻¹), C-NO₂ stretching, and ring vibrations. | Allows for the interpretation of experimental infrared (IR) and Raman spectra and confirms the structure is a true energy minimum. |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. youtube.comnih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wikipedia.org

For silver picrate, the HOMO is expected to be localized primarily on the electron-rich picrate ring, specifically the phenoxide oxygen. The LUMO is anticipated to be distributed over the electron-withdrawing nitro groups and the aromatic system. A small HOMO-LUMO gap suggests that the molecule can be easily excited, which correlates with higher reactivity and lower stability. wikipedia.org From the HOMO and LUMO energies, several chemical reactivity indices can be calculated to quantify the molecule's behavior. longdom.orgnih.gov

Table 2: Key Chemical Reactivity Indices Derived from FMO Analysis These indices are calculated from the energies of the HOMO (EHOMO) and LUMO (ELUMO).

Reactivity Index Formula Chemical Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO A smaller gap indicates higher reactivity and lower kinetic stability.
Ionization Potential (I) -EHOMO Energy required to remove an electron; indicates the molecule's tendency to act as an electron donor.
Electron Affinity (A) -ELUMO Energy released when an electron is added; indicates the molecule's tendency to act as an electron acceptor.
Chemical Hardness (η) (I - A) / 2 Measures the resistance to change in electron distribution. Harder molecules have larger HOMO-LUMO gaps.
Electronegativity (χ) (I + A) / 2 Measures the ability of the molecule to attract electrons.

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the global electrophilic nature of the molecule. |

Understanding the distribution of electronic charge within a molecule is crucial for interpreting its bonding and reactivity. Natural Bond Orbital (NBO) analysis is a method used to translate the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and atomic charges. uni-muenchen.dewisc.edu

In silver picrate, NBO analysis would provide quantitative insight into the nature of the interaction between the silver ion (Ag⁺) and the picrate anion. It would calculate the partial atomic charges on each atom, revealing the degree of charge transfer from the picrate to the silver. This analysis can definitively characterize the Ag-O bond, determining its ionic versus covalent character. stackexchange.com The charge distribution across the nitro groups is also of significant interest, as it relates directly to the molecule's electrostatic potential and sensitivity. researchgate.net

Table 3: Illustrative NBO Charge Distribution for Silver Picrate This table shows representative charge values (in atomic units, a.u.) expected from an NBO analysis.

Atom/Group Expected NBO Charge (a.u.) Interpretation
Silver (Ag) +0.7 to +0.9 Indicates a highly ionic character, confirming its status as a cation with significant but incomplete charge transfer.
Phenolic Oxygen (O) -0.6 to -0.8 A large negative charge, indicating it is the primary site of coordination for the silver cation.
Ortho-Nitro Group (N) +0.4 to +0.6 The nitrogen atom is highly electron-deficient due to bonding with electronegative oxygens.
Ortho-Nitro Group (O) -0.4 to -0.5 The oxygens of the nitro groups carry a significant negative charge, making them potential sites for intermolecular interactions.
Para-Nitro Group (N) +0.4 to +0.6 Similar to the ortho-nitro group nitrogen.

| Aromatic Carbons | Variable (+/- 0.1 to 0.3) | Charges vary depending on their position relative to the electron-withdrawing nitro groups and the electron-donating phenoxide group. |

Molecular Dynamics and Monte Carlo Simulations for Condensed Phase Behavior

While quantum chemical calculations are excellent for single molecules (gas phase), silver picrate is a solid material. To understand its bulk properties, computational methods that can handle many molecules are required. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are the primary tools for this purpose.

Molecular Dynamics (MD) simulations model the behavior of a system by solving Newton's equations of motion for a large ensemble of atoms and molecules. rsc.org For silver picrate, an MD simulation would start with a crystal lattice structure and model the vibrations, rotations, and translations of each ion over time at a given temperature and pressure. karazin.ua This can be used to predict bulk properties like density, heat capacity, and thermal expansion, as well as to study the initial stages of thermal decomposition in the solid state. mdpi.com

Monte Carlo (MC) simulations use statistical methods to model the behavior of a system. conicet.gov.ar Instead of calculating trajectories over time, MC methods generate random configurations of the system and accept or reject them based on their energy. researchgate.net This approach is highly effective for determining equilibrium thermodynamic properties of the crystal, studying phase transitions, and understanding the arrangement of molecules within the crystal lattice.

Neither MD nor MC simulations have been extensively reported specifically for silver picrate in the literature. However, these techniques are routinely applied to other energetic materials and ionic solids to provide insight into their condensed-phase stability and behavior under various conditions.

Computational Modeling of Decomposition Pathways and Kinetics

The most critical aspect of an energetic material is its decomposition mechanism. Computational modeling, particularly using DFT, is instrumental in mapping the potential energy surface for decomposition reactions, identifying transition states, and calculating the activation energies required for these reactions to occur. nih.gov

The decomposition of silver picrate is expected to be initiated within the picrate anion. Computational studies on picric acid and its derivatives have identified several key unimolecular (single-molecule) decomposition pathways that are likely relevant. nih.govresearchgate.net

C–NO₂ Bond Homolysis: This is a common initial step in the decomposition of nitroaromatic compounds. The bond between the aromatic ring and a nitro group breaks, forming a picryl radical and a nitrogen dioxide (NO₂) radical. The energy required for this step, the Bond Dissociation Energy (BDE), is a key indicator of thermal stability. DFT calculations suggest this is a high-energy process but can be a primary initiation channel. nih.gov

Nitro-Aci Tautomerization: An intramolecular hydrogen transfer from the phenolic hydroxyl group to an oxygen atom of an adjacent ortho-nitro group can occur. This forms an aci-nitro intermediate. This pathway is often the first step in more complex, lower-energy decomposition channels that ultimately lead to the elimination of molecules like HONO or H₂O. nih.govresearchgate.net

NO₂ Elimination via Five-Membered Ring Formation: Following the initial tautomerization, the molecule can undergo further rearrangements, including ring closure, to form intermediate structures that facilitate the elimination of smaller molecules.

The presence of the silver cation is expected to influence the activation energies of these pathways by altering the electronic structure of the picrate anion, though the fundamental mechanisms are likely to remain the same.

Table 4: Calculated Activation Energies for Unimolecular Decomposition Pathways of Picric Acid These values, from DFT studies on picric acid, provide a baseline for understanding the decomposition of the picrate anion in silver picrate. nih.gov

Reaction Pathway Description Activation Energy (kcal/mol)
C-NO₂ Bond Homolysis Fission of the carbon-nitro bond to form radicals. ~60 - 65
Nitro-Aci Tautomerization Intramolecular H-transfer from OH to an ortho-NO₂ group. ~30 - 35

| HONO Elimination | Elimination of nitrous acid from the aci-intermediate. | ~40 - 45 |

While unimolecular pathways are crucial for initiation, multimolecular (or bimolecular) mechanisms become important in the condensed phase, where molecules are in close contact. These intermolecular reactions, such as hydrogen abstraction between two neighboring molecules, can provide lower-energy decomposition routes and are critical for modeling the rapid, self-sustaining decomposition (explosion) of the bulk material. These pathways are significantly more complex to model computationally.

Calculation of Activation Energies and Reaction Rates

Computational chemistry provides powerful tools for elucidating the decomposition mechanisms of energetic materials like silver picrate at an atomic level. While specific theoretical studies on silver picrate are limited, research on its parent compound, picric acid, offers significant insights into the probable reaction pathways and associated energetics. Density Functional Theory (DFT) is a primary method used for these calculations, enabling the mapping of potential energy surfaces and the identification of transition states.

A 2022 study employed DFT to investigate the unimolecular thermal decomposition of picric acid, which is foundational to understanding the behavior of the picrate anion in its silver salt. researchgate.net This research explored several potential initial decomposition pathways, including C–NO₂ bond homolysis, nitro-nitrite rearrangement, and intramolecular hydrogen transfer. The activation energy for each pathway is calculated as the energy difference between the reactant molecule and the transition state structure. researchgate.net

One of the primary decomposition initiation steps for nitroaromatic compounds is the cleavage of the C–NO₂ bond. For picric acid, the calculated C–NO₂ bond dissociation energies (BDEs) provide an estimate of the energy required for this initial step. The study found that the BDEs for the nitro groups on picric acid are not all equivalent, suggesting that one C–NO₂ bond may be more susceptible to breaking than the others. researchgate.net

Another significant pathway involves a nitro-nitrite rearrangement (–NO₂ to –ONO), which can then lead to the elimination of HONO. The calculations for picric acid identified the transition states for these rearrangements and determined their activation energies. These computational findings suggest that for the isolated picric acid molecule, certain decomposition pathways are energetically more favorable than others. researchgate.net

The reaction rates for these elementary steps can be estimated using transition state theory, which incorporates the calculated activation energy. While the DFT study on picric acid provides these crucial energetic barriers, it also highlights that in the solid state, factors such as bimolecular reactions and crystal structure can significantly influence the actual decomposition kinetics. researchgate.net The findings from the study on picric acid and its methylated derivatives are summarized in the table below, offering a comparative view of the calculated energetics which are relevant for understanding the decomposition of the picrate moiety.

Interactive Data Table: Calculated Energetics of Picric Acid Decomposition Pathways
MoleculePathwayActivation Energy (kJ/mol) at 0 KReaction Energy (kJ/mol) at 0 K
Picric Acid (PA)C4–NO₂ Homolysis263.6263.6
Picric Acid (PA)C2–NO₂ Homolysis275.3275.3
Picric Acid (PA)Nitro-Nitrite Isomerization (C4)244.3208.4
Picric Acid (PA)HONO Elimination213.090.8
Methyl Picric Acid (mPA)C4–NO₂ Homolysis264.4264.4
Methyl Picric Acid (mPA)Nitro-Nitrite Isomerization (C4)243.9208.8
Methyl Picric Acid (mPA)HONO Elimination214.693.3
Dimethyl Picric Acid (dmPA)C4–NO₂ Homolysis265.7265.7
Dimethyl Picric Acid (dmPA)Nitro-Nitrite Isomerization (C4)244.8210.0
Dimethyl Picric Acid (dmPA)HONO Elimination218.499.6

Note: The data presented is for picric acid and its derivatives, providing insight into the behavior of the picrate anion. researchgate.net

Influence of Crystal Lattice and Intermolecular Interactions on Decomposition Energetics

The arrangement of ions and molecules in a solid-state material, known as the crystal lattice, along with the non-covalent intermolecular interactions, plays a crucial role in determining its physical and chemical properties, including its thermal stability and decomposition energetics. For an ionic compound like silver picrate, the energy of the crystal lattice is a significant factor. The lattice energy is the energy required to separate one mole of the solid into its constituent gaseous ions. libretexts.org This energy can be estimated using theoretical models like the Born-Haber cycle. libretexts.orglibretexts.org

In the context of decomposition, the crystal lattice can impose steric constraints on the movement and rearrangement of the picrate anion, which can affect the activation energy of decomposition pathways. For a decomposition reaction to occur, the picrate anion may need to undergo conformational changes to reach a transition state. The rigidity of the crystal lattice can hinder these changes, thereby increasing the activation energy compared to the decomposition of an isolated ion in the gas phase.

Intermolecular interactions, although weaker than ionic bonds, are also critical in governing the crystal packing and can influence decomposition. In the crystal structure of silver picrate, various intermolecular interactions are expected, such as:

π-π stacking: The aromatic rings of the picrate anions can stack on top of each other, leading to attractive dispersion forces.

C-H···O interactions: Weak hydrogen bonds can form between the hydrogen atom on the aromatic ring and the oxygen atoms of the nitro groups on adjacent picrate anions.

Interactions involving the silver ion: The silver cation will interact with the oxygen atoms of the phenoxide and nitro groups of the picrate anion.

These interactions create a complex three-dimensional network that holds the ions in place. The nature and strength of these interactions can influence how easily the picrate anion can break apart. For instance, strong intermolecular forces might help to dissipate energy within the lattice, potentially increasing the thermal stability of the compound. Conversely, specific packing arrangements could lead to pathways for cooperative decomposition reactions.

Decomposition Mechanisms and Stability Analysis Under Varied Conditions

Thermal Decomposition Studies

The thermal behavior of silver picrate (B76445) is a key indicator of its stability. Studies employing techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into the temperatures at which decomposition occurs and the nature of these thermal events.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are fundamental techniques for characterizing the thermal stability of materials. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. dtic.milroyce.ac.uk

Studies on metal picrates have shown that their decomposition temperatures are influenced by the metal cation. osti.gov For instance, the decomposition of alkali metal picrates begins at higher temperatures than that of picric acid itself. jes.or.jp Specifically, DSC results for alkali metal picrates at a heating rate of 10 K·min⁻¹ showed the onset of exothermic decomposition at temperatures ranging from 582.7 K for lithium picrate to 606.6 K for rubidium picrate, all of which are higher than the decomposition temperature of picric acid. jes.or.jp

In the case of silver picrate, decomposition can lead to the formation of silver metal, resulting in a significant mass loss. royalholloway.ac.uk The theoretical mass loss for decomposition to silver metal is 67.9%. royalholloway.ac.uk It has been noted that the decomposition of silver (I) oxide (Ag₂O) is endothermic, while the decomposition of silver (II) oxide (AgO) is exothermic. dtic.mil The presence of silver particles can also facilitate the burnout of organic components at lower temperatures due to high thermal conductivity. buffalo.edu

The table below summarizes the decomposition onset temperatures for various picrate salts as determined by DSC.

CompoundDecomposition Onset Temperature (K)
Lithium Picrate582.7
Sodium Picrate591.2
Potassium Picrate602.4
Rubidium Picrate606.6
Cesium Picrate589.4

This table is based on data for alkali metal picrates and is provided for comparative context. jes.or.jp

The study of the kinetics of solid-state decomposition provides a deeper understanding of the reaction mechanisms. For many energetic materials, decomposition can be a complex process involving multiple steps. researchgate.net The kinetics of the thermal decomposition of solids are often governed by the interplay of consecutive and concurrent processes. researchgate.net

Kinetic analysis of thermal decomposition data, often obtained from TGA and DSC, can be used to determine kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A). ias.ac.innih.gov These parameters can be calculated using various methods, including the Broido, Coats-Redfern, and Horowitz-Metzger methods. ias.ac.in The Arrhenius equation is a fundamental relationship used in these calculations. nih.gov

For some compounds, the decomposition process can be autocatalytic, meaning that a product of the reaction acts as a catalyst for further decomposition. royalholloway.ac.ukmdpi.com The decomposition of silver picrate has been observed to be autocatalytic at the beginning of the reaction, followed by a chain mechanism. royalholloway.ac.uk Above a certain temperature, the reaction rate increases violently, culminating in an explosion between 310-325°C. royalholloway.ac.uk

The physical characteristics of a material, such as particle morphology and crystallinity, can significantly influence its thermal stability and decomposition behavior. researchgate.nethalolabs.com Particle morphology encompasses the shape, size, and surface characteristics of particles. halolabs.com

For energetic materials like metal picrates, variations in particle size can affect sensitivity and decomposition temperature. researchgate.net For instance, in a study on potassium picrate, it was found that as the particle size increased, the initial thermal decomposition temperature also increased. researchgate.net The method of preparation can influence particle size and morphology, which in turn affects the material's properties. nih.gov

Crystallinity also plays a crucial role. Different crystal structures of the same compound can exhibit different thermal stabilities. The crystal structure influences properties such as detonation velocity and sensitivity. For example, the orthorhombic structure of potassium picrate contributes to its moderate thermal stability. The presence of water of crystallization in hydrated picrates, such as those of some alkaline-earth metals, also affects their thermal decomposition, with dehydration occurring as a preliminary step upon heating. jes.or.jpjes.or.jp

Mechanistic Investigations of Autocatalytic Processes in Solid-State Decomposition

The decomposition of many nitroaromatic compounds, including picrates, can proceed through autocatalytic pathways. mdpi.com This means that one of the decomposition products accelerates the reaction. In the solid-state decomposition of silver picrate, an initial autocatalytic phase has been identified, which then transitions to a chain reaction mechanism. royalholloway.ac.uk

The autocatalytic behavior is often attributed to the formation of reactive species that participate in subsequent decomposition steps. The exact nature of the catalytic species can vary depending on the compound and the decomposition conditions. For some nitro compounds, the decomposition is catalyzed by the reaction products themselves. mdpi.com

The decomposition of silver-containing compounds can be complex. For example, the thermal decomposition of silver dinitramide involves a two-stage process with the formation of silver nitrate (B79036) as an intermediate and silver metal as the final product. researchgate.net Similarly, the decomposition of silver acetate (B1210297) involves the release of gases like CO, CO₂, and H₂O. researchgate.net

In the case of chloramines, their decomposition can be catalyzed by silver, with the reaction being sensitive to the presence of oxygen, suggesting a homolytic process likely initiated by traces of silver metal. cdnsciencepub.com This highlights the potential for metallic silver, which can be a product of silver picrate decomposition, to influence the subsequent reaction course.

Influence of Metal Cationic Counterpart on Picrate Stability

The nature of the metal cation plays a significant role in determining the stability of picrate salts. osti.govresearchgate.netmdpi.com Generally, the thermal stability of ionic liquids and salts is heavily influenced by the anion, but the cation also has a considerable effect. researchgate.netmdpi.comrsc.org

Studies comparing different metal picrates have revealed clear trends in stability. For instance, alkali metal picrates generally exhibit higher thermal stability than picric acid itself, with their decomposition commencing at higher temperatures. jes.or.jp Among the alkali metals, potassium and rubidium picrates have been noted for their high-temperature stability. jes.or.jp However, the stability does not always follow a simple trend and can be influenced by factors like ionic interactions and crystal structure. For example, sodium and ammonium (B1175870) picrates have been reported to have higher thermal stability than potassium picrate due to stronger ionic interactions.

The stability of alkaline-earth metal picrates is also influenced by the cation. jes.or.jp The decomposition of these picrates begins at a higher temperature than that of picric acid. jes.or.jp

In a broader context of ionic compounds, the structure of the cation, including features like alkyl chain length and functional groups, can be modified to enhance thermal stability. mdpi.com The interaction between the cation and the picrate anion, governed by factors like ionic radius and charge density, ultimately dictates the lattice energy of the crystal, which in turn affects its stability. royalholloway.ac.uk

The following table provides a qualitative comparison of the stability of different metal picrates.

CationRelative Thermal StabilityReference
Picric AcidBaseline jes.or.jp
Alkali Metals (Li, Na, K, Rb, Cs)Generally more stable than picric acid jes.or.jp
PotassiumMore stable than picric acid
SodiumHigher than potassium picrate
AmmoniumHigher than potassium picrate
Alkaline-Earth Metals (Mg, Ca, Sr, Ba)More stable than picric acid jes.or.jp
LeadHighly sensitive power-labs.com

Stability under Specific Chemical and Environmental Stimuli (e.g., humidity, light exposure, but strictly non-toxicological)

The stability of silver picrate is not only dependent on temperature but also on environmental factors such as humidity and light exposure.

Humidity: The presence of moisture can significantly affect the stability and decomposition of certain compounds. For silver picrate, being wetted with at least 30% water is a safety measure to reduce its tendency toward rapid decomposition or explosion. nih.govnoaa.gov However, for other silver-containing materials, high humidity can accelerate degradation. For example, the long-term reliability of silver nanowire electrodes is seriously compromised by high humidity. rsc.org The thermal decomposition of (1,1,1-trifluoroacetylacetonato)silver(I) films was also found to increase with increasing relative humidity. sfu.ca Many metal picrates, particularly those of the alkaline-earth and some alkali metals, exist as hydrates, containing a specific number of water molecules within their crystal structure. jes.or.jpjes.or.jp Dehydration is often the first step in their thermal decomposition. jes.or.jpjes.or.jp

Light Exposure: Silver compounds are often photosensitive. inchem.org Silver picrate itself is known to turn brown when exposed to light, indicating some form of light-induced degradation. nj.gov This photosensitivity is a well-known characteristic of many silver salts. For instance, silver chloride complexes can undergo photoreduction to silver metal, a process proportional to the amount of light exposure. inorganicventures.com To maintain the stability of such solutions, minimizing light exposure is crucial. inorganicventures.com Photostability tests, which examine the combined influence of light, temperature, and humidity, are standard procedures for assessing the shelf life of photosensitive materials. binder-world.com

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture for subsequent quantification and identification. For silver picrate (B76445), various chromatographic techniques can be employed to analyze the picrate anion, the silver cation, and related species.

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for analyzing compounds soluble in a liquid mobile phase. researchgate.net It is particularly well-suited for the determination of picric acid and its salts, including the picrate anion from silver picrate. Methods for analyzing picric acid in aqueous samples often utilize reverse-phase columns combined with ion-pair chromatography under isocratic conditions (where the mobile phase composition remains constant). usgs.gov This approach allows for the direct determination of picric acid at low detection limits, which can be further enhanced through extraction procedures. usgs.gov

The separation mechanism in HPLC can be tailored to the specific analytes. For instance, mixed-mode columns that combine reversed-phase and ion-exchange characteristics offer precise control over the separation of complex mixtures by adjusting parameters like buffer pH, buffer concentration, and the concentration of the organic modifier. sielc.com This adaptability is crucial when analyzing samples containing picrate alongside other related nitroaromatic compounds or degradation products.

Table 1: HPLC Parameters for Picrate Analysis

ParameterTypical ConditionsPurpose
Column Reverse-phase (e.g., C18), Mixed-mode ion-exchangeSeparates analytes based on polarity and/or charge.
Mobile Phase Acetonitrile/water or Methanol (B129727)/water with bufferElutes the analytes from the column.
Detection UV-Vis Detector (e.g., at 254 nm)Quantifies the picrate anion based on its light absorbance.
Flow Rate 0.5 - 1.5 mL/minControls the speed of the separation.
Injection Volume 5 - 20 µLIntroduces a precise amount of the sample into the system.

Ion-Exchange Chromatography (IEC) is a process that separates ions and polar molecules based on their affinity for an ion exchanger. aquaenergyexpo.com This technique is founded on the principle of reversible exchange of ions between a solution and the ion exchange resin. aquaenergyexpo.com IEC is highly effective for the analysis of ionic substances, including inorganic cations like silver (Ag⁺) and anions like picrate (C₆H₂(NO₂)₃O⁻). libretexts.org

In the context of silver picrate, IEC can be used to separate the silver cations from the picrate anions.

Cation-Exchange Chromatography : A cation-exchange resin, which possesses fixed negative charges (e.g., sulfonate groups), would be used to retain the positively charged silver ions. libretexts.orgyoutube.com

Anion-Exchange Chromatography : An anion-exchange resin, featuring fixed positive charges (e.g., quaternary amine groups), would retain the negatively charged picrate anions. wikipedia.orgbio-rad.com

Elution of the bound ions is typically achieved by changing the pH or increasing the ionic strength of the mobile phase, which disrupts the electrostatic interactions and releases the ions from the resin. youtube.comwikipedia.org This allows for the separate quantification of both the cationic and anionic components of the silver picrate salt.

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that avoids the use of a solid support matrix, thus minimizing irreversible adsorption of the sample. mdpi.com While not directly applied to silver picrate in the available literature, its principles are highly relevant for the speciation and separation of silver ions and related complexes.

A specialized application, silver ion high-speed counter-current chromatography ([Ag⁺]-HSCCC), has been developed for separating compounds like sesquiterpenoids. mdpi.com This method incorporates silver nitrate (B79036) into the solvent system, where silver ions form coordination complexes with the target compounds, enhancing their separation. mdpi.com In a reverse application for a silver picrate system, CCC could potentially be used to separate silver ions from a complex matrix. Furthermore, CCC has been successfully employed for the size-based separation of silver nanoparticles by forming ion-pair adducts with a phase transfer catalyst, demonstrating its utility in separating different forms of silver. nih.gov This capability is crucial for speciation studies, distinguishing between ionic silver (Ag⁺) and any potential silver-containing nanoparticles or clusters in a picrate context.

Mass Spectrometry for Molecular Identification and Isotopic Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for molecular identification, structural elucidation, and isotopic analysis of compounds like silver picrate.

Electrospray Ionization (ESI) is a soft ionization technique that generates ions directly from a solution, making it ideal for analyzing fragile molecules and complexes that might decompose using other methods. youtube.comresearchgate.net ESI-MS is particularly useful for characterizing coordination compounds and supramolecular structures. nih.gov

In the analysis of silver picrate, ESI-MS can be used to observe the intact silver-picrate complex or related species in the gas phase. The technique has been successfully used to characterize other silver-containing complexes, such as an oligomeric, anionic thiomalato-silver(I) complex. rsc.org When coupled with liquid chromatography (LC-MS), it can also be used to characterize peptides by forming silver adducts post-column, demonstrating the affinity of silver ions for complexation which can be exploited for detection. nih.gov For silver picrate, ESI-MS would provide precise mass information, confirming the molecular weight of the complex and helping to identify any related adducts or fragments. Tandem mass spectrometry (MS/MS) experiments could further be used to fragment the parent ion, providing valuable structural information. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental analysis technique known for its exceptional sensitivity, capable of detecting metals and several non-metals at concentrations as low as parts-per-trillion. nih.gov It is the premier method for determining the total silver content in a sample containing silver picrate. The technique requires the sample to be digested, typically in acid, to create a homogenous solution that can be introduced into the plasma, where it is atomized and ionized. nih.gov A key limitation is that standard ICP-MS provides the total elemental amount without specifying the original form (e.g., ionic vs. particulate). nih.gov

A more advanced application, Single Particle ICP-MS (SP-ICP-MS), has emerged as a powerful tool for detecting and characterizing nanoparticles. elsevierpure.com SP-ICP-MS can differentiate between dissolved (ionic) silver and nanoparticulate silver, providing information on particle size and concentration. elsevierpure.comfrontiersin.org This is highly relevant in picrate research where the potential for aggregation or formation of silver-containing nanoparticles might be of interest. frontiersin.org SP-ICP-MS has been used to study the uptake and transformation of silver nanoparticles in various matrices, from biological tissues to environmental samples. rsc.orgnih.govmdpi.com

Table 2: Comparison of ICP-MS Techniques for Silver Analysis

TechniqueInformation ProvidedSample PreparationKey Advantage
ICP-MS Total elemental silver concentration. ykcs.ac.cnAcid digestion of the sample matrix. nih.govHigh sensitivity for trace elemental quantification.
SP-ICP-MS Particle size, size distribution, and particle number concentration; distinguishes dissolved vs. particulate silver. elsevierpure.comDilution in reagent-grade water.Provides detailed characterization of nanoparticles. frontiersin.org

Advanced Fragmentation Studies (e.g., tandem MS) for Decomposition Product Identification

Tandem mass spectrometry (MS/MS or MS²) serves as a powerful analytical tool for the structural elucidation of complex molecules and the identification of unknown compounds in a mixture, such as the decomposition products of silver picrate. This technique involves multiple stages of mass analysis, typically including the selection of a precursor ion followed by its fragmentation and subsequent analysis of the resulting product ions. The fragmentation patterns generated provide a veritable fingerprint for the molecule, offering detailed structural information. youtube.comlibretexts.org

The most common method for inducing fragmentation in tandem mass spectrometry is Collision-Induced Dissociation (CID). In this process, precursor ions, selected by the first mass analyzer, are accelerated into a collision cell containing an inert gas (e.g., argon or nitrogen). The resulting collisions convert the ion's kinetic energy into internal energy, which leads to the fragmentation of the molecule along its weakest chemical bonds. ncsu.edu The resulting product ions are then directed to a second mass analyzer for detection.

Several scan modes in tandem MS are employed to characterize decomposition products:

Product Ion Scan: A specific precursor ion is selected and fragmented, and all resulting product ions are scanned. This is used to generate a fragmentation spectrum for a known or suspected compound.

Precursor Ion Scan: The second mass analyzer is set to detect a specific product ion, while the first analyzer scans through a range of precursor ions. This is useful for identifying all parent molecules in a mixture that produce a common fragment.

Neutral Loss Scan: Both mass analyzers are scanned simultaneously with a fixed mass offset. This mode identifies all precursor ions that lose a specific neutral fragment, which is indicative of a particular functional group. ncsu.edu

For a compound like silver picrate, the focus of fragmentation studies would be on the picrate anion (m/z 228). The decomposition of the picrate ion under CID conditions would likely involve the cleavage of the nitro groups (NO₂) and the phenolic functional group. Potential fragmentation pathways could include the loss of NO₂ (46 Da), NO (30 Da), or O (16 Da) from the nitro groups, as well as fragmentation of the aromatic ring itself. The unique combination of these analytical strategies allows for the extensive characterization of soluble degradation products. rsc.org

Below is a table of potential fragment ions that could be observed during the tandem MS analysis of the picrate anion.

Precursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)Possible Identity of Neutral Loss
22816212O
22830198NO
22846182NO₂
19846152NO₂
18230152NO
18228154CO

This table is illustrative of potential fragmentation pathways for the picrate anion based on its chemical structure. Actual observed fragments may vary depending on instrumental conditions.

Surface-Enhanced Raman Scattering (SERS) for Trace-Level Detection and Surface Interactions

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that can amplify the inherently weak Raman scattering signal of molecules by several orders of magnitude. wasatchphotonics.commdpi.com This enhancement allows for the detection of analytes at trace or even single-molecule levels. researchgate.net The technique relies on the interaction of analytes with nanostructured surfaces of noble metals, primarily silver and gold. nih.gov

The significant signal amplification in SERS is attributed to two primary mechanisms:

Electromagnetic Enhancement (EM): This is the dominant mechanism and can contribute enhancement factors of up to 10⁸. mdpi.com It arises from the excitation of Localized Surface Plasmon Resonances (LSPRs) on the metal nanostructured surface when illuminated with light. nih.govunict.it This creates a greatly amplified local electromagnetic field at the surface, which in turn enhances the Raman scattering of molecules adsorbed on or very near the surface.

Due to its high sensitivity and the unique vibrational fingerprint provided by Raman spectroscopy, SERS is an ideal method for the trace-level detection of compounds like picrates.

Development of Substrates for Enhanced Picrate Signal

The effectiveness of SERS is critically dependent on the morphology and composition of the substrate. nih.gov Silver is often the material of choice for SERS substrates due to its excellent plasmonic properties in the visible region of the electromagnetic spectrum. mdpi.commdpi.com The primary goal in substrate development is to create a high density of "hot spots"—nanoscale regions where the electromagnetic field enhancement is exceptionally strong, often found in the gaps between adjacent nanoparticles. mdpi.comnih.gov

Various types of silver-based SERS substrates have been developed to maximize signal enhancement:

Colloidal Silver Nanoparticles: Suspensions of silver nanoparticles (AgNPs) are one of the simplest forms of SERS substrates. They can be easily synthesized and offer large surface areas for analyte adsorption. nih.gov The aggregation of these nanoparticles is often necessary to create the interparticle gaps that function as hot spots. researchgate.net

Metal Nanostructures on Solid Supports: This approach involves immobilizing silver nanostructures onto a solid surface, such as silicon wafers, glass slides, or flexible polymers. nih.govrsc.org Techniques like physical vapor deposition, nanosphere lithography, and self-assembly are used to create organized arrays of nanoparticles, nanorods, or nanostars. nih.govnih.gov These substrates offer better reproducibility compared to colloidal solutions.

3D Hierarchical Nanostructures: These advanced substrates, such as fractal silver dendrites or silver-coated nanofibers, provide an extremely large surface-to-volume ratio and a high density of intrinsic hot spots. nih.govunict.it Their three-dimensional nature allows for more efficient trapping of light and interaction with the analyte, leading to superior SERS performance. unict.it

Substrate TypeFabrication MethodKey AdvantagesKey DisadvantagesTypical Enhancement Factor
Colloidal AgNPsChemical ReductionSimple, low-cost, large surface areaLow reproducibility, aggregation-dependent10⁶ - 10⁸
AgNPs on Solid SupportsNanosphere Lithography, Vapor DepositionGood uniformity and reproducibilityMore complex and costly fabrication10⁷ - 10⁹
3D Silver DendritesElectroless DepositionVery high surface area, high density of hot spotsComplex morphology can affect uniformity> 10⁶
Silver-Coated NanofibersElectrospinning followed by Ag depositionFlexible, large surface areaUniformity can be challenging10⁵ - 10⁷

Quantitative SERS Analysis of Picrate Compounds on Silver Surfaces

While SERS is renowned for its exceptional sensitivity, achieving reliable quantitative analysis can be challenging. The primary difficulty lies in the reproducibility of the SERS signal, which can be affected by the non-uniform distribution of hot spots on the substrate and variations in the adsorption of analyte molecules. researchgate.net However, with carefully fabricated substrates and controlled experimental conditions, quantitative SERS analysis is feasible.

The basis for quantitative SERS is the relationship between the concentration of the analyte and the intensity of a characteristic Raman peak. For picrate analysis, a prominent peak, such as the symmetric stretching mode of the NO₂ groups, would be selected. A calibration curve can be constructed by plotting the SERS intensity of this peak against a series of known picrate concentrations.

To improve the accuracy of quantitative measurements, strategies such as the use of an internal standard or the fabrication of highly uniform SERS substrates are employed. mdpi.com Substrates with evenly distributed and regularly shaped nanostructures can provide a more consistent SERS enhancement across the surface, leading to better analytical precision. nih.gov Recent advancements in manufacturing, such as plasma deposition and self-assembly techniques, have led to the development of commercial SERS substrates that offer improved reproducibility for quantitative applications. nih.govyoutube.com

The table below illustrates a hypothetical dataset for the quantitative SERS analysis of a picrate compound on a silver surface.

Picrate Concentration (M)SERS Intensity at 1380 cm⁻¹ (a.u.)Relative Standard Deviation (RSD %)
1 x 10⁻⁶15,2008.5
1 x 10⁻⁷8,1009.1
1 x 10⁻⁸3,50010.2
1 x 10⁻⁹1,20012.5
1 x 10⁻¹⁰45014.8

This data is illustrative and represents a typical response curve for a SERS-based quantitative assay.

Electroanalytical Techniques for Redox Behavior and Sensing Applications (excluding biological sensing)

Electroanalytical techniques are a class of methods used to investigate the properties of an analyte by measuring potential and/or current in an electrochemical cell. These techniques are highly valuable for studying the redox behavior (i.e., the tendency to be oxidized or reduced) of electroactive species like silver picrate and for developing chemical sensors.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement where the working electrode potential is ramped linearly versus time in a cyclical manner. As the potential is swept, the current at the electrode is measured. When the potential reaches a value at which the analyte can be oxidized or reduced, the current increases, creating a peak, before decaying as the concentration of the analyte at the electrode surface is depleted. By reversing the potential scan, the reverse process can be observed. A voltammogram (a plot of current vs. potential) provides key information about the thermodynamics of the redox process and the kinetics of the electron transfer reactions.

Square-Wave Voltammetry (SWV) is a large-amplitude differential technique that offers excellent sensitivity and rejection of background currents. In SWV, a waveform composed of a square wave superimposed on a staircase potential ramp is applied to the working electrode. The current is sampled at the end of each forward and reverse pulse, and the difference between these two currents is plotted against the base potential. This method results in a well-defined peak-shaped response, where the peak height is proportional to the analyte concentration and the peak potential is characteristic of the analyte's identity. SWV is often faster and more sensitive than CV, making it suitable for quantitative analysis and sensing applications. researchgate.net

For silver picrate, these techniques could be used to probe the redox reactions of both the silver cation (Ag⁺) and the picrate anion. The silver ion can be reduced to silver metal (Ag⁺ + e⁻ → Ag), and the nitro groups on the picrate ring are electrochemically active and can undergo reduction. Studying these processes can provide fundamental insights into the compound's stability and reactivity. Furthermore, this redox behavior can be harnessed to develop electrochemical sensors for the detection of picrate or related nitroaromatic compounds in non-biological samples.

Interactions and Complexation Chemistry of Silver Picrate

Coordination Chemistry with Organic Ligands

The silver(I) ion (Ag⁺) possesses a d¹⁰ electronic configuration, which results in a flexible coordination sphere, allowing for various coordination numbers and geometries, including linear, trigonal, and tetrahedral arrangements. irb.hrmdpi.com This flexibility, combined with the nature of the picrate (B76445) anion, allows for the formation of a diverse range of complexes with organic ligands. rsc.org The picrate anion can act as a counterion, or it can participate directly in the coordination sphere of the silver ion.

Silver picrate reacts with a multitude of organic ligands, particularly those containing nitrogen donor atoms, to form discrete molecular complexes. These can be mononuclear, where a single silver ion is complexed, or polynuclear, such as dinuclear or binuclear structures, where ligands bridge multiple silver centers. researchgate.netrsc.org

Research has demonstrated the synthesis and characterization of several such complexes. For instance, with benzimidazole-based open-chain ether ligands, a series of new binuclear silver(I) complexes have been synthesized. rsc.org The specific structure and coordination geometry of these complexes are highly dependent on the substituents on the ligand. In one case, with the ligand 1,3-bis(1-methylbenzimidazol-2-yl)-2-oxapropane (Meobb), the resulting complex, Ag₂(Meobb)₂₂·2H₂O, features two silver(I) ions each coordinated to two nitrogen atoms in a distorted linear fashion. rsc.org When the ligand is changed to 1,3-bis(1-ethylbenzimidazol-2-yl)-2-oxapropane (Etobb) or 1,3-bis(1-benzylbenzimidazol-2-yl)-2-oxapropane (Bobb), the coordination environments of the silver ions change significantly, adopting T-shaped, tetrahedral, or even five-coordinate geometries. rsc.org In these examples, the picrate (pic) anion often acts as a counterion to balance the charge of the cationic silver-ligand assembly.

Similarly, tetrapodal and tripodal amine ligands have been used to create novel silver(I) picrate complexes. researchgate.net The reaction of silver picrate with N,N,N′,N′′-tetrakis(2-hydroxypropyl)ethylenediamine (THPEN) results in a dinuclear complex, [Ag(THPEN)]₂(PIC)₂, where each silver ion is five-coordinated in a distorted square-pyramidal geometry. researchgate.net In contrast, a mononuclear complex, Ag(TEAH₃)₂, is formed with tris(2-hydroxyethyl)amine (TEAH₃), exhibiting a distorted trigonal-bipyramidal geometry. researchgate.net In these structures, extensive hydrogen bonding interactions are often observed, further stabilizing the crystal lattice. researchgate.net

The following table summarizes the characteristics of some discrete silver(I) picrate complexes reported in the literature.

LigandComplex FormulaSilver Ion Coordination Number(s)Coordination GeometryReference
1,3-bis(1-methylbenzimidazol-2-yl)-2-oxapropane (Meobb)Ag₂(Meobb)₂₂·2H₂O2Distorted Linear rsc.org
1,3-bis(1-ethylbenzimidazol-2-yl)-2-oxapropane (Etobb)Ag₂(Etobb)₂(pic)·(CH₃CN)3, 4T-shaped, Distorted Tetrahedron rsc.org
1,3-bis(1-benzylbenzimidazol-2-yl)-2-oxapropane (Bobb)[Ag₂(Bobb)₂(pic)₂]4, 5Distorted Tetrahedron, Distorted Square-based Pyramidal rsc.org
N,N,N′,N′′-tetrakis(2-hydroxyethyl)ethylenediamine (THEEN)[Ag(THEEN)]₂(PIC)₂4See-saw researchgate.net
N,N,N′,N′′-tetrakis(2-hydroxypropyl)ethylenediamine (THPEN)[Ag(THPEN)]₂(PIC)₂5Distorted Square-pyramidal researchgate.net
Tris(2-hydroxyethyl)amine (TEAH₃)Ag(TEAH₃)₂5Distorted Trigonal-bipyramidal researchgate.net

Note: pic or PIC denotes the picrate anion.

Beyond the formation of discrete complexes, silver cations and picrate anions are integral components in the construction of more complex supramolecular assemblies through host-guest interactions. thno.org In these systems, a larger "host" molecule, often a macrocycle, encapsulates a smaller "guest" ion or molecule through non-covalent interactions.

Pillar[n]arenes, a class of macrocyclic host molecules, have been shown to form strong host-guest complexes with silver ions. mdpi.comnih.gov The electron-rich cavity of the pillararene can be tuned, for example by partial oxidation of its aromatic rings to quinone moieties, which in turn modulates the strength of the interaction with the guest silver cation. mdpi.comnih.gov These macrocycle-Ag⁺ complexes can then act as secondary hosts for other molecules. mdpi.com

Solid-State Reactivity with Other Chemical Species (non-energetic, non-safety context)

The reactivity of silver picrate in the solid state extends to transformations that are not related to its energetic properties. These reactions are often used for synthetic purposes or to study the fundamental nature of interactions at material interfaces.

Silver picrate can be used as a reagent in solid-state or solution-phase reactions to generate other chemical compounds. A notable example is its use in metathetical (double displacement) reactions. A solution of silver picrate in a solvent like diethylene glycol monoethyl ether can be reacted with a solution of a different metal halide. google.com In this reaction, the silver combines with the halide to form an insoluble silver halide precipitate, leaving the new metal picrate in solution. This provides a convenient method for synthesizing other metal picrates. google.com

Furthermore, silver picrate can undergo molecular complexation with other organic molecules, such as drugs, to form new solid complexes. For instance, it reacts with the antibacterial drug sulfamethoxazole (B1682508) (SMZ) and the antiamoebic drug 5-chloro-7-iodo-8-quinolinol (CIQ). journals.co.za With sulfamethoxazole, a molecular complex (SMZ-AgP) is formed. With 5-chloro-7-iodo-8-quinolinol, evidence suggests the formation of a coordinate complex where the silver ion directly bonds to the drug molecule, rather than a simple charge-transfer molecular complex. journals.co.za These reactions highlight the utility of silver picrate in modifying or creating new chemical entities with potentially different properties.

Interfacial reactions are critical in many solid-state systems, and understanding them is key to designing new materials and devices. rsc.orgnih.gov While specific studies on the interfacial reactions of silver picrate are not extensively detailed in a non-energetic context, the principles of solid-state reactivity involving picric acid and picrate salts provide relevant insights.

Solid-state reactions often differ significantly from solution-phase reactions, as reactant mobility is limited. royalholloway.ac.uk Studies on the solid-state reaction between picric acid and naphthols show that charge-transfer complexes are formed, and the reaction kinetics can be studied by observing the development of color at the interface of the reactants. acs.org

In the context of modeling interfacial processes, such as interfacial polymerization, the picrate anion has been used as a spectroscopic probe. The reaction rates of amines with acid chlorides, which are extremely fast, can be measured by buffering the system with picric acid. The rate can be determined by monitoring the disappearance of the colored picrate ion as it is protonated by the HCl byproduct of the main reaction. researchgate.net This application, while occurring in solution, models the rapid reactions that happen at a liquid-liquid or liquid-solid interface and demonstrates a chemical use of the picrate system to study interfacial phenomena. The study of solid-state condensation reactions and reactions at liquid-solid interfaces are active areas of chemical research. osti.gov

Concluding Remarks and Future Research Directions

Synthesis and Structural Control Advancements

The synthesis of picrate-based energetic materials has evolved from simple salt formation to complex, ligand-mediated structural design. A foundational method for producing silver picrate (B76445) involves the reaction of silver nitrate (B79036) and picric acid in an ethanol (B145695) solution, yielding bright yellow crystals. researchgate.net Another approach utilizes the reaction of silver oxide with picric acid in an ether solvent, which can be warmed to facilitate the reaction and dissolution of the resulting silver picrate. google.com

Modern advancements are focused on achieving precise control over the final structure and properties of these materials through crystal engineering. This involves the use of auxiliary ligands to construct sophisticated coordination complexes. For instance, the reaction of silver(I) picrate with multidentate ligands like N,N,N′,N′′-tetrakis(2-hydroxyethyl)ethylenediamine (THEEN) and N,N,N′,N′′-tetrakis(2-hydroxypropyl)ethylenediamine (THPEN) has led to the formation of novel dinuclear silver(I) complexes. researchgate.net The choice of ligand directly influences the coordination geometry around the silver ion, resulting in varied structures such as see-saw and distorted square-pyramidal geometries. researchgate.net

Future research will likely focus on:

Supramolecular Assembly: The deliberate use of non-covalent interactions, such as hydrogen bonding and π-π stacking, to guide the assembly of picrate-based structures. taylorandfrancis.comresearchgate.net This allows for the construction of multi-dimensional networks with tailored energetic and stability characteristics.

Novel Ligand Design: The development of new organic ligands designed to control the dimensionality, topology, and porosity of energetic coordination polymers.

Metathesis Reactions: Broader application of metathesis reactions, using silver picrate as a precursor, to synthesize a wider range of energetic ionic salts with diverse cations. researchgate.net

Table 1: Examples of Synthesized Silver(I) Picrate Complexes and Their Geometry This table is interactive. You can sort and filter the data.

Complex Ligand Nuclearity Coordination Geometry Reference
[Ag(THEEN)]₂(PIC)₂ N,N,N′,N′′-tetrakis(2-hydroxyethyl)ethylenediamine Dinuclear See-saw researchgate.net
[Ag(THPEN)]₂(PIC)₂ N,N,N′,N′′-tetrakis(2-hydroxypropyl)ethylenediamine Dinuclear Distorted Square-Pyramidal researchgate.net

Emerging Frontiers in Theoretical Modeling of Energetic Organic Salts

Computational chemistry has become an indispensable tool for the design and analysis of new energetic materials. Theoretical modeling provides crucial insights into the relationship between molecular structure and energetic performance, guiding synthetic efforts toward the most promising candidates.

A primary methodology in this field is Density Functional Theory (DFT), which is routinely used to predict a range of critical properties for energetic salts. scispace.comasianpubs.org These calculations are vital for screening potential high-energy-density materials (HEDMs) before attempting their often challenging and hazardous synthesis.

Key Calculated Properties for Energetic Salts:

Heats of Formation (HOF): A crucial indicator of the energy content of a material. High positive heats of formation are desirable for energetic compounds. scispace.comacs.org

Lattice Energies: Calculated using the Born-Haber cycle, this property provides insight into the stability of the crystalline salt. acs.org

Detonation Properties: Detonation velocity (D) and pressure (P) are predicted using empirical methods like the Kamlet-Jacobs equations, which rely on calculated densities and HOFs. acs.org

Stability: Computational methods can assess the stability of designed compounds, for example, through Nuclear-Independent Chemical Shifts (NICS) studies. scispace.com

The frontier of theoretical modeling is rapidly advancing, driven by increased computational power and new conceptual frameworks:

High-Throughput Virtual Screening (HTVS): The use of automated computational workflows to screen vast libraries of potential cation-anion combinations. rsc.orgresearchgate.net This approach accelerates the discovery of novel salts that balance high performance with acceptable thermal stability and low sensitivity.

Machine Learning (ML): ML models are being trained on existing data to predict the properties of new energetic materials with remarkable speed and accuracy. rsc.org This data-driven approach can identify complex structure-property relationships that may not be immediately obvious, offering a potent strategy for designing materials with tailored characteristics. rsc.orgresearchgate.net

Focus on Nitrogen-Rich Systems: A significant trend is the design of energetic salts based on nitrogen-rich heterocyclic cations and anions (e.g., based on triazole, tetrazole, or pyrazole). scispace.commdpi.comsioc-journal.cn These materials offer high heats of formation and have the added benefit of producing environmentally benign N₂ gas upon decomposition. rsc.org

The integration of these advanced modeling techniques represents a paradigm shift, moving from a trial-and-error approach to a "design-on-demand" strategy for creating next-generation energetic organic salts.

Development of Novel Analytical Methodologies for Complex Matrices

The accurate detection and quantification of silver picrate and related compounds in complex environmental and biological matrices present significant analytical challenges. The development of sensitive, selective, and robust analytical methods is crucial for monitoring, forensic analysis, and environmental remediation.

Historically, the detection of picric acid relied on colorimetric methods, which are often susceptible to interference from other colored compounds in a sample. unl.educlu-in.org Modern analytical strategies focus on combining efficient sample preparation and separation techniques with sensitive detection systems.

Current and Emerging Analytical Approaches:

Sample Preparation: Solid-Phase Extraction (SPE) has proven effective for isolating picrate from complex matrices like soil. unl.educlu-in.org An SPE cartridge can retain the picrate ion while allowing interfering yellowish substances to pass through. The picrate can then be eluted for quantification. unl.edu

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating picrates from other components in a mixture. nih.govnih.gov Its coupling with various detectors allows for both quantification and identification.

Advanced Detection Systems:

HPLC with Chemiluminescence: A novel method uses post-column reaction with acidic potassium permanganate (B83412) to produce chemiluminescence, offering a highly sensitive detection method for antioxidants, including picrate-like compounds, in samples such as green tea and fruit juices. nih.gov

Mass Spectrometry (MS): Coupling HPLC with Time-of-Flight Mass Spectrometry (TOF/MS) allows for the definitive identification of compounds in complex mixtures based on their mass-to-charge ratio, as demonstrated in the screening of antioxidants in herbal extracts. nih.gov

Silver Nanoparticle (AgNP)-Based Assays: A method based on the electron-transfer reaction between silver ions and antioxidant compounds to form silver nanoparticles has been developed. The formation of these nanoparticles can be measured to determine the antioxidant capacity of a sample. nih.gov

Future research is directed toward creating analytical methods that are not only more sensitive and selective but also faster, more cost-effective, and field-portable. The main trends include the development of novel sample pre-treatment procedures suitable for a wide range of matrices and the design of low-cost, easy-to-maintain detection systems for on-site analysis. globalscientificjournal.com

Table 2: Comparison of Analytical Techniques for Picrate/Silver Detection This table is interactive. You can sort and filter the data.

Technique Analyte Matrix Principle Key Advantage Reference
SPE-Spectrophotometry Picrate Soil Ion-exchange separation followed by colorimetric or UV-Vis detection. Reduces interference from humic substances. unl.educlu-in.org
HPLC-Chemiluminescence Picrate-like antioxidants Plant-derived beverages Post-column reaction with potassium permanganate produces light. High sensitivity, faster than some traditional assays. nih.gov
HPLC-DAD-TOF/MS Picrate-like antioxidants Chinese herbal medicine Chromatographic separation followed by mass-based identification. High confidence in compound identification. nih.gov
GFAAS Silver Biological Tissues Flameless atomic absorption spectroscopy. High detectability (sub-nanogram/gram). nih.gov

Prospects for Understanding Fundamental Chemical Processes in Picrate Systems

A deeper understanding of the fundamental chemical processes within picrate systems is essential for predicting their stability, reactivity, and performance. Research in this area seeks to elucidate the intricate interplay of bonding, structure, and energy that defines these materials.

Key Areas of Fundamental Research:

Charge-Transfer Complexes: Picric acid is a strong electron acceptor and readily forms charge-transfer (CT) complexes with a wide variety of electron-donating organic molecules. taylorandfrancis.comscribd.comderpharmachemica.com The nature of the bonding in these complexes—ranging from electrostatic interactions and hydrogen bonds to π-π stacking—is a critical determinant of the resulting salt's properties. researchgate.nettaylorandfrancis.comresearchgate.net The study of these interactions, using techniques like single-crystal X-ray diffraction and DFT calculations, is crucial for understanding and designing new materials, including those with non-linear optical (NLO) properties. taylorandfrancis.comeurjchem.com

Thermal Decomposition: The decomposition pathway is a defining characteristic of an energetic material. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry-Derivative Thermogravimetry (TG-DTG) are employed to study the thermal behavior of picrate compounds. researchgate.net These experiments reveal decomposition temperatures, reaction kinetics, and heat release, providing vital data on the thermal stability of the material. Future work will involve more detailed mechanistic studies to identify the initial bond-breaking steps and subsequent reaction pathways, which is critical for designing more stable energetic materials.

Reactivity and Sensitivity: Silver picrate, particularly when dry, is highly sensitive to external stimuli like heat, friction, and shock. nih.govnj.gov A fundamental understanding of why picrate salts are significantly more prone to detonation than picric acid itself is crucial for safe handling and application. wikipedia.org The solid-state nature of the salts prevents the dissipation of heat through sublimation, a mechanism available to the acid form, leading to detonation. wikipedia.org Future research, aided by advanced computational modeling, will aim to correlate crystal packing, intermolecular interactions, and phonon modes with the sensitivity of picrate salts to mechanical stimuli. This knowledge is paramount for developing insensitive high-energy materials (IHEMs).

Prospects for the future lie in a synergistic combination of experimental and computational approaches to create a comprehensive picture of the chemical physics of picrate systems, from single-molecule properties to bulk material behavior.

Q & A

Q. What are the recommended methods for synthesizing and characterizing silver picrate complexes?

To synthesize silver picrate, combine picric acid (2,4,6-trinitrophenol) with silver salts (e.g., AgNO₃) in aqueous or ethanol solutions under controlled pH conditions. The reaction typically forms a crystalline precipitate due to the low solubility of silver picrate. Characterization should include:

  • FTIR spectroscopy : Identify nitro-group vibrations (~1,540 cm⁻¹ and ~1,350 cm⁻¹) and Ag-O bonding signatures .
  • X-ray diffraction (XRD) : Confirm crystalline structure and compare with literature data for silver picrate polymorphs .
  • Elemental analysis : Verify stoichiometry (C:H:N:Ag ratios) .
    Safety note : Silver picrate is shock-sensitive and forms explosive salts. Handle hydrated forms only, and avoid drying crystals .

Q. How should researchers safely handle and store picric acid and its silver derivatives?

  • Storage : Keep picric acid hydrated (≥10% water content) in sealed, non-metallic containers. Store away from heavy metals (e.g., Ag, Cu) to prevent explosive salt formation .
  • Disposal : Contact environmental health services for stabilization (e.g., neutralization with sodium bicarbonate) before disposal. Never autoclave dry picric acid .
  • Compatibility testing : Use inert materials (glass, PTFE) during experiments to avoid unintended reactions .

Q. What analytical techniques are suitable for quantifying picric acid in environmental samples?

  • UV-Vis spectroscopy : Measure absorbance at 356 nm (ε = 14,200 L·mol⁻¹·cm⁻¹) in aqueous solutions .
  • High-performance liquid chromatography (HPLC) : Use reverse-phase columns with UV detection for trace analysis .
  • Fluorescence quenching assays : Employ AIEE-active probes (e.g., phenothiazine derivatives) for selective detection in water samples (detection limit ~1.44 × 10⁻⁶ M) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in picric acid sorption data across different porous materials?

  • Error analysis : Apply correlation coefficient, chi-square tests, and average relative errors to compare adsorption isotherm models (e.g., Baudu equation for best fit in carbon-based materials) .
  • Model selection : Prioritize multi-parameter models to account for heterogeneous binding sites in materials like 3D porous graphene .
  • Experimental validation : Replicate studies under standardized conditions (pH, temperature, ionic strength) to isolate material-specific effects .

Q. What mechanisms underlie the charge-transfer interactions between picric acid and silver nanoparticles?

  • Spectroscopic studies : Use Raman spectroscopy to track shifts in nitro-group vibrations, indicating electron transfer from Ag to picric acid .
  • Computational modeling : Perform DFT calculations to map electron density distributions and binding energies at Ag-picrate interfaces .
  • Kinetic analysis : Monitor reaction rates under varying Ag nanoparticle sizes to assess size-dependent catalytic effects .

Q. How can conflicting toxicity data for picric acid and silver picrate be addressed in risk assessment studies?

  • In vitro assays : Conduct bacterial reverse mutation (Ames test) and micronucleus assays to evaluate genotoxicity. Note that picric acid shows mixed results in existing studies .
  • In vivo models : Use rodent studies to assess acute toxicity (LD₅₀) and chronic exposure effects, focusing on renal and hepatic endpoints .
  • Environmental sampling : Analyze bioaccumulation in aquatic systems using LC-MS/MS, accounting for silver picrate’s low solubility .

Q. What experimental designs are optimal for studying picric acid’s role in explosive formulations with silver additives?

  • Controlled detonation tests : Use small-scale (<1 g) setups with high-speed cameras to monitor reaction propagation and pressure waves .
  • Thermal analysis : Perform DSC/TGA to determine decomposition thresholds (picric acid decomposes at ~300°C) and silver’s catalytic effects .
  • Safety protocols : Implement remote-controlled systems and blast shields for reproducibility without risking personnel .

Methodological Guidance

  • Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility. Include raw spectral data, crystallographic files, and statistical codes in supplementary materials .
  • Ethical compliance : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving hazardous materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.